2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine
CAS No.:
Cat. No.: VC16263803
Molecular Formula: C13H11Cl2NO
Molecular Weight: 268.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11Cl2NO |
|---|---|
| Molecular Weight | 268.13 g/mol |
| IUPAC Name | 2-[5-(2,5-dichlorophenyl)furan-2-yl]cyclopropan-1-amine |
| Standard InChI | InChI=1S/C13H11Cl2NO/c14-7-1-2-10(15)8(5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2 |
| Standard InChI Key | IRCAGZBVTLTZJK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1N)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Introduction
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is an organic compound with a molecular formula of C13H11Cl2NO and a molecular weight of approximately 268.13 g/mol . This compound combines a cyclopropanamine moiety with a furan ring substituted by a 2,5-dichlorophenyl group. The presence of both a cyclopropane ring and a furan ring, along with the halogenated phenyl group, suggests potential applications in medicinal chemistry due to its unique structural features and reactivity.
Synthesis Methods
The synthesis of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine may involve several steps, including the formation of the furan ring and its subsequent substitution with the 2,5-dichlorophenyl group, followed by the introduction of the cyclopropanamine moiety. Specific synthesis methods are not widely detailed in available literature, but it likely involves reactions typical for forming such complex organic structures, such as acylation and cycloaddition reactions.
Research Findings and Future Directions
While detailed research findings on 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine are scarce, compounds with similar structural features have been studied for their potential in drug development. The combination of a cyclopropane ring with a furan and a halogenated phenyl group provides a unique scaffold for exploring biological activity. Future studies should focus on synthesizing this compound efficiently and evaluating its interactions with biological targets to determine its potential therapeutic applications.
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